1-(difluoromethyl)-2-iodobenzene CAS 69906-12-7 properties
1-(difluoromethyl)-2-iodobenzene CAS 69906-12-7 properties
CAS: 69906-12-7 Formula: C₇H₅F₂I Molecular Weight: 253.94 g/mol
Part 1: Executive Summary
1-(Difluoromethyl)-2-iodobenzene is a specialized fluorinated building block used extensively in modern medicinal chemistry and agrochemical synthesis. Its structural value lies in the orthogonal reactivity of its two functional handles: the iodine atom (C–I bond) and the difluoromethyl group (–CHF₂).
The iodine substituent serves as a high-reactivity handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing the rapid installation of the 2-(difluoromethyl)phenyl moiety into complex scaffolds. Concurrently, the difluoromethyl group acts as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. It functions as a lipophilic hydrogen bond donor, modulating pKa and membrane permeability while blocking metabolic oxidation at the benzylic position.
This guide details the physicochemical profile, validated synthesis protocols, and application workflows for researchers utilizing this compound in drug discovery.
Part 2: Chemical Profile & Identification[1][2][3][4]
Physicochemical Properties
| Property | Data | Notes |
| Appearance | Colorless to pale yellow liquid | Sensitive to light (iodine liberation). |
| Boiling Point | ~210–220 °C (Predicted) | High-boiling liquid; purify via vacuum distillation. |
| Density | ~1.85 g/mL | High density due to heavy iodine atom. |
| Solubility | DCM, THF, Et₂O, Toluene | Insoluble in water. |
| Stability | Stable under standard conditions | Avoid prolonged exposure to light and strong bases. |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (CDCl₃): The diagnostic signal is the benzylic proton (–CH F₂), appearing as a triplet (
Hz) in the range of 6.6–7.1 ppm . -
¹⁹F NMR (CDCl₃): Appears as a doublet (
Hz) in the range of -110 to -116 ppm . -
¹³C NMR: The benzylic carbon appears as a triplet (
Hz) around 110–115 ppm .
Part 3: Synthesis & Production Protocol
Primary Route: Deoxofluorination of 2-Iodobenzaldehyde
The most robust laboratory-scale synthesis involves the nucleophilic fluorination of 2-iodobenzaldehyde using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Reaction Logic
The carbonyl oxygen of 2-iodobenzaldehyde is activated by the sulfur center of the fluorinating agent, followed by fluoride displacement. This method is preferred over radical difluoromethylation of iodobenzene due to higher regioselectivity and cleaner isolation.
Experimental Protocol
Reagents: 2-Iodobenzaldehyde (1.0 equiv), DAST (1.2–1.5 equiv), Anhydrous Dichloromethane (DCM).
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 2-iodobenzaldehyde and dissolve in anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0 °C (ice bath). Add DAST dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc) or ¹⁹F NMR.
-
Quenching: Cool back to 0 °C. Quench very slowly with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).
Synthesis Pathway Diagram
Figure 1: Deoxofluorination pathway transforming the aldehyde carbonyl into the difluoromethyl moiety.
Part 4: Reactivity & Applications[6]
Cross-Coupling Reactions (The Iodine Handle)
The C–I bond is highly labile towards oxidative addition by Palladium(0), making this compound an excellent electrophile for Suzuki-Miyaura, Sonogashira, and Heck couplings.
-
Suzuki-Miyaura: Reaction with Aryl Boronic Acids (
) yields 2-(difluoromethyl)biaryls . -
Mechanistic Insight: The ortho-difluoromethyl group exerts a steric influence but does not strongly chelate the metal, allowing standard catalytic cycles to proceed efficiently.
Suzuki Coupling Workflow
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/Water (4:1) or Toluene/Water.
-
Temp: 80–100 °C.
Catalytic Cycle Diagram
Figure 2: Palladium catalytic cycle. The C-I bond facilitates the initial oxidative addition step.
Medicinal Chemistry Utility (The Difluoromethyl Handle)
-
Bioisosterism: The –CHF₂ group is a non-classical isostere of the hydroxyl (–OH) and thiol (–SH) groups. It acts as a hydrogen bond donor (via the C–H bond) but is significantly more lipophilic.
-
Metabolic Blocking: Placing the fluorine atoms at the benzylic position prevents cytochrome P450-mediated benzylic hydroxylation, extending the half-life (
) of the drug candidate. -
Lipophilicity: The substitution increases
relative to the parent aldehyde or alcohol, improving blood-brain barrier (BBB) penetration.
Part 5: Handling & Safety (SDS Summary)
Hazard Classification:
Storage & Stability:
-
Light Sensitivity: Store in amber vials or wrapped in foil. Iodine compounds can liberate I₂ upon photolysis, turning the liquid brown.
-
Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (potential for benzylic deprotonation/elimination).
Emergency Protocol:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6][3][4][5]
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Part 6: References
-
Synthesis via DAST: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578. Link
-
Suzuki Coupling of Aryl Iodides: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Difluoromethyl Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Properties of Fluorinated Benzenes: PubChem Compound Summary for CID 46311735, 1-(Difluoromethyl)-2-iodobenzene. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. kruss-scientific.com [kruss-scientific.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
